3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid
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Overview
Description
3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid: is a complex organic compound characterized by the presence of trifluoromethyl groups, a sulfamoyl group, and a benzoic acid moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)benzoic acid, which is then subjected to sulfonation and subsequent coupling reactions to introduce the sulfamoyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. The final product is typically purified through crystallization, distillation, or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with tailored properties for specific applications .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl groups make it particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies .
Medicine: In medicine, derivatives of this compound have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the sulfamoyl group is believed to enhance the compound’s bioactivity .
Industry: Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to harsh environmental conditions .
Mechanism of Action
The mechanism of action of 3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Shares the trifluoromethyl groups but lacks the sulfamoyl group, resulting in different chemical properties and applications.
3,5-Bis(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a benzoic acid moiety, leading to different reactivity and uses.
Uniqueness: The uniqueness of 3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid lies in its combination of trifluoromethyl and sulfamoyl groups, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
646040-51-9 |
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Molecular Formula |
C15H9F6NO4S |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C15H9F6NO4S/c16-14(17,18)9-5-10(15(19,20)21)7-11(6-9)22-27(25,26)12-3-1-2-8(4-12)13(23)24/h1-7,22H,(H,23,24) |
InChI Key |
VLEQBFMNXXOEKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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